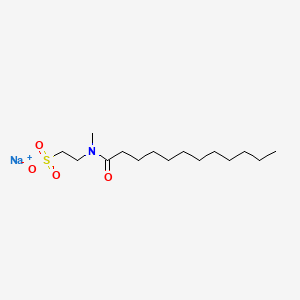
Sodium N-lauroyl-N-methyltaurate
Übersicht
Beschreibung
Sodium N-lauroyl-N-methyltaurate is a gentle, high-performing anionic surfactant derived from natural sources such as coconut oil and the amino acid taurine . It is recognized for its excellent foam stability, skin compatibility, and mild cleansing properties . It is a sodium salt of the lauric acid amide of N-methyl taurine .
Molecular Structure Analysis
Sodium N-lauroyl-N-methyltaurate has a molecular formula of C15H30NNaO4S . Its average mass is 343.458 Da and its monoisotopic mass is 343.179321 Da .Physical And Chemical Properties Analysis
Sodium N-lauroyl-N-methyltaurate appears as a colorless or white or pale yellow liquid, paste, or solid . It is soluble in water and stable under normal conditions . Under hot strong acid or hot strong alkali, it can easily hydrolyze .Wissenschaftliche Forschungsanwendungen
Chromatographic Applications
Sodium N-lauroyl-N-methyltaurate has been studied for its role in micellar electrokinetic chromatography (MEKC). Research has shown that it can be used as an anionic surfactant in MEKC, affecting the retention behavior of ionic substances, including beta-lactam antibiotics. It's been found that the interaction between ionic substances and ionic surfactants, like Sodium N-lauroyl-N-methyltaurate, is crucial in determining the retention of these substances in micellar EKC (Nishi, Tsumagari, Kakimoto, & Terabe, 1989). Similar studies have investigated the use of Sodium N-lauroyl-N-methyltaurate and other anionic surfactants in MEKC, emphasizing their effect on the separation and migration behavior of various compounds (Takeda, Wakida, Yamane, Higashi, & Terabe, 1997); (Takeda, Wakida, Yamane, Siroma, Higashi, & Terabe, 1998).
Detergent Properties
Sodium N-lauroyl-N-methyltaurate has been examined for its properties as a detergent. A study found that compared to sodium laurate, solutions of Sodium N-methyltaurate laurate have high foam and detergency performance due to their lower surface and interfacial tensions. This study also noted that less calcium laurate formed with calcium ions in hard water and adsorbed to the skin, suggesting Sodium N-methyltaurate laurate might be less likely to lead to skin stiffness (Miyahara, Akutsu, Abe, Yoshida, Nakama, & Namba, 2002).
Corrosion Inhibition
The use of Sodium N-lauroyl-N-methyltaurate in corrosion inhibition has been explored. One study applied this compound to inhibit corrosion of the AZ31 Mg alloy in electrolyte solutions. It was found that its inhibitory effects could be attributed to rapid adsorption on the metallic surface and subsequent precipitation stage with Mg++ ions, effectively blocking anodic oxidation over time (Frignani, Grassi, Zanotto, & Zucchi, 2012).
Interface Studies in Polyelectrolyte-Surfactant Mixtures
Sodium N-lauroyl-N-methyltaurate has also been part of studies investigating the adsorption of mixtures at the water/vapor interface. Research in this area helps understand the mechanisms involved in the adsorption of polyelectrolyte-surfactant complexes and their impact on science and technology. For instance, a study explored the adsorption of poly(diallyldimethylammonium chloride) and Sodium N-lauroyl-N-methyltaurate at the water/vapor interface, contributing to understanding the physico-chemical features of systems undergoing complex bulk and interfacial interactions (Llamas, Guzmán, Akanno, Fernández-Peña, Ortega, Campbell, Miller, & Rubio, 2018).
Zukünftige Richtungen
There is ongoing research into the potential uses of Sodium N-lauroyl-N-methyltaurate. For example, a study found that Sodium N-lauroyl-N-methyltaurate and other toothpaste and mouthwash ingredients could help prevent SARS-CoV-2 infection . Another study investigated the behavior of polyelectrolyte – surfactant mixtures at the water/vapor interface, which could have implications for their use in technological applications .
Eigenschaften
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20;/h3-14H2,1-2H3,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVXVRQDZKMZDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3737-57-3 (Parent) | |
| Record name | Sodium N-lauroyl-N-methyltaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0042408 | |
| Record name | Sodium N-lauroyl-N-methyltaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxododecyl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium N-lauroyl-N-methyltaurate | |
CAS RN |
4337-75-1 | |
| Record name | Sodium N-lauroyl-N-methyltaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2-[methyl(1-oxododecyl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium N-lauroyl-N-methyltaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-[methyl(1-oxododecyl)amino]ethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAUROYL METHYL TAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5K9S87SP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione](/img/structure/B1261942.png)










![D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)

![sodium;4-[2-[(10R,11R,13S,17R)-11-(3,3-dimethylbutanoyloxy)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate](/img/structure/B1261964.png)